

(R)-3-Amino-gamma-butyrolactone hydrochloride literature review

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Compound of Interest

Compound Name: (R)-3-Amino-gamma-butyrolactone hydrochloride

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An In-depth Technical Guide on **(R)-3-Amino-gamma-butyrolactone Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-gamma-butyrolactone hydrochloride is a chiral heterocyclic compound of interest in synthetic and medicinal chemistry. As a functionalized lactone, it serves as a valuable chiral building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive review of the available literature on **(R)-3-Amino-gamma-butyrolactone hydrochloride**, focusing on its chemical properties, synthesis, and potential applications. Due to the limited specific data on the (R)-enantiomer, information from related compounds and general synthetic methodologies for chiral γ -butyrolactones is also discussed to provide a broader context for researchers.

Chemical and Physical Properties

(R)-3-Amino-gamma-butyrolactone hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-aminotetrahydrofuran-2-one. While detailed experimental data in peer-reviewed literature is scarce, information from chemical suppliers provides a general overview of its properties.

Table 1: General Properties of **(R)-3-Amino-gamma-butyrolactone Hydrochloride**

Property	Value	Source
CAS Number	117752-88-2	[1]
Molecular Formula	C ₄ H ₈ ClNO ₂	[1]
Molecular Weight	137.57 g/mol	[1]
Appearance	White to off-white solid/powder	N/A
Purity	Typically ≥97% or ≥98%	N/A
Storage	Room temperature, under inert atmosphere	N/A

Table 2: Spectroscopic Data Summary

Detailed, experimentally verified spectroscopic data for **(R)-3-Amino-gamma-butyrolactone hydrochloride** is not readily available in the public domain. However, data for the parent compound, γ -butyrolactone, can provide an indication of the expected spectral features.

Spectroscopy	γ -Butyrolactone (Parent Compound)	Expected Features for (R)-3-Amino- γ -butyrolactone HCl
^1H NMR	δ ~2.28 (m, 2H), ~2.48 (t, 2H), ~4.34 (t, 2H) (in CDCl_3)	Shifts in the protons adjacent to the amino group and changes in splitting patterns are expected. The presence of the hydrochloride salt may also influence the spectrum.
^{13}C NMR	δ ~22.1, ~27.9, ~69.1, ~177.7 (in CDCl_3)	The carbon bearing the amino group would show a significant shift.
IR	Strong C=O stretch ~1770 cm^{-1} [2] [3]	A strong carbonyl (C=O) stretch is expected. N-H stretching and bending vibrations from the primary amine hydrochloride will also be present.
Mass Spec (EI)	Molecular ion (M^+) at m/z 86 [2]	The mass spectrum would show a molecular ion corresponding to the free base ($\text{C}_4\text{H}_7\text{NO}_2$) and fragmentation patterns characteristic of the lactone and amino groups.

Note: The provided spectroscopic data for γ -butyrolactone is for the parent molecule and should be used for reference only.

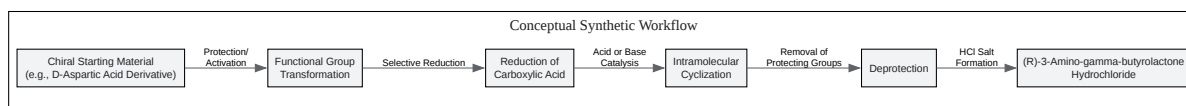
Synthesis of (R)-3-Amino- γ -butyrolactone Hydrochloride

A specific, detailed experimental protocol for the synthesis of **(R)-3-Amino- γ -butyrolactone hydrochloride** is not readily found in peer-reviewed journals. However, general strategies for the enantioselective synthesis of chiral γ -butyrolactones and related compounds

can be adapted. A plausible synthetic route could start from a chiral precursor such as D-aspartic acid or involve the use of chiral catalysts or auxiliaries.

One patent (CN105732543A) describes a one-pot synthesis for the isomeric α -amino- γ -butyrolactone hydrochloride from L-methionine with a reported yield of 72-83%[4]. This process involves the formation of a sulfonium salt, followed by hydroxylation and acidic cyclization. A similar strategy, starting from a suitable chiral precursor, could potentially be developed for the synthesis of the (R)-3-amino isomer.

Below is a conceptual workflow for a potential synthetic route.



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A conceptual workflow for the synthesis of **(R)-3-Amino-gamma-butyrolactone hydrochloride**.

Applications in Research and Drug Development

Chiral γ -butyrolactones are recognized as important intermediates in the synthesis of a variety of biologically active molecules and natural products[5][6][7]. The stereochemistry of these building blocks is often crucial for the biological activity of the final compound.

While specific applications for **(R)-3-Amino-gamma-butyrolactone hydrochloride** are not well-documented, its enantiomer, the (S)-form, is a known key intermediate in the synthesis of the herbicide L-glufosinate-ammonium[8]. Furthermore, studies on the (S)-enantiomer have suggested potential antitumor and anti-inflammatory properties[8]. This highlights the potential of the γ -aminobutyrolactone scaffold in biologically active compounds.

The (R)-enantiomer could serve as a chiral building block in the following areas:

- **Asymmetric Synthesis:** As a precursor for the synthesis of enantiomerically pure complex molecules.
- **Drug Discovery:** As a starting material for the development of novel therapeutic agents, where the specific stereochemistry might be essential for targeting biological receptors or enzymes.
- **Agrochemicals:** For the synthesis of new pesticides or herbicides, where stereochemistry can significantly impact efficacy and selectivity.

Biological Activity and Signaling Pathways

There is currently a lack of published data on the specific biological activity of **(R)-3-Amino- γ -butyrolactone hydrochloride**. The known biological activities, such as antitumor and anti-inflammatory effects, have been reported for the (S)-enantiomer[8]. Without experimental data, it is not possible to describe any signaling pathways or mechanisms of action for the (R)-form. Further research is needed to investigate the pharmacological profile of this specific enantiomer.

Conclusion

(R)-3-Amino- γ -butyrolactone hydrochloride is a chiral building block with potential applications in various fields of chemical synthesis. While its basic chemical properties are known, there is a significant gap in the publicly available scientific literature regarding detailed experimental protocols for its synthesis, comprehensive spectroscopic characterization, and its specific biological activities. The information available for its (S)-enantiomer suggests that the γ -aminobutyrolactone scaffold is of interest for developing biologically active compounds. Future research should focus on the development of efficient and well-documented enantioselective synthetic routes to the (R)-enantiomer and a thorough investigation of its pharmacological profile to unlock its full potential in drug discovery and other applications.

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